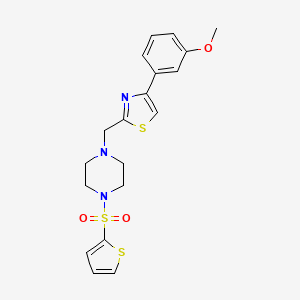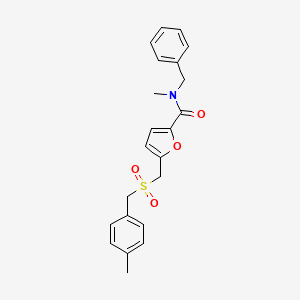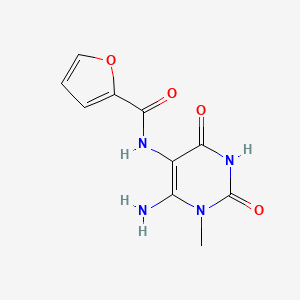
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is attached to a 2,5-dimethylphenyl group and a 2,6-difluorobenzamide group.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxadiazole ring and the amide group. Oxadiazoles can participate in a variety of reactions, including nucleophilic substitutions and additions . The amide group can also undergo various reactions, such as hydrolysis or reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents . The compound’s melting point, boiling point, and other physical properties could be determined experimentally.Scientific Research Applications
Molecular Wires and Optoelectronic Properties
Research has shown that 2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives, which share structural motifs with N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide, have been utilized in the synthesis of molecular wires with significant optoelectronic properties. These compounds, featuring extended π-conjugated systems, have been investigated for their redox, structural, and optoelectronic characteristics, demonstrating potential applications in electronic and photonic devices due to their high stability and unique absorption/emission profiles (Wang et al., 2006).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, structurally related to the target compound, have demonstrated selective sensitivity to benzaldehyde derivatives. These findings underscore the potential of such compounds in developing fluorescence sensors for detecting specific chemicals, showcasing their importance in analytical chemistry and environmental monitoring (Shi et al., 2015).
Synthetic Methodologies
The synthesis and reaction mechanisms involving related 1,3,4-oxadiazole derivatives have been explored, providing insights into new chemical transformations. These studies not only expand the toolbox of synthetic chemists but also open new pathways for creating complex molecules with potential applications in drug discovery and materials science (Wan Ming-hui, 2014).
Aromatic Polyamides and Thin Films
Aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, characterized by good thermal stability and solubility in certain solvents. These materials can be cast into thin, flexible films, displaying potential for applications in the electronics industry as insulating layers or in flexible electronic devices due to their fluorescence and high mechanical strength (Sava et al., 2003).
Antioxidant Activity
New 2,5-di-substituted 1,3,4-oxadiazoles bearing phenolic moieties have been synthesized and tested for their antioxidant properties. These compounds, through their structural analogy, suggest that N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide could also possess significant biological activities, opening avenues for their use in medicinal chemistry as potential therapeutic agents (Shakir et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-9-6-7-10(2)11(8-9)16-21-22-17(24-16)20-15(23)14-12(18)4-3-5-13(14)19/h3-8H,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEMQYPVNCWQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-Chloro-3-[(E)-hydroxyiminomethyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2459658.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2459660.png)

![4-[(e)-2-(1h-Benzoimidazol-2-yl)vinyl]phenylamine](/img/structure/B2459665.png)


![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2459669.png)

![3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate](/img/structure/B2459671.png)



![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-chlorobenzamide](/img/structure/B2459679.png)
![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)oxolane-3-carboxylic acid](/img/structure/B2459681.png)